molecular formula C14H19F3N2O4 B11058245 methyl 4-(acetylamino)-1-butyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 4-(acetylamino)-1-butyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11058245
M. Wt: 336.31 g/mol
InChI Key: FJDTWYYPPYPQQN-UHFFFAOYSA-N
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Description

Methyl 4-(acetylamino)-1-butyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a pyrrole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(acetylamino)-1-butyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multiple steps, including the formation of the pyrrole ring and the introduction of the trifluoromethyl group. Common synthetic routes may involve the use of starting materials such as butylamine, methyl acetoacetate, and trifluoroacetic anhydride. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems may be employed to achieve consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(acetylamino)-1-butyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 4-(acetylamino)-1-butyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(acetylamino)-1-butyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and other functional groups within the molecule can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives and trifluoromethyl-containing molecules, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. The presence of the trifluoromethyl group, in particular, imparts unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H19F3N2O4

Molecular Weight

336.31 g/mol

IUPAC Name

methyl 4-acetamido-1-butyl-2-methyl-5-oxo-4-(trifluoromethyl)pyrrole-3-carboxylate

InChI

InChI=1S/C14H19F3N2O4/c1-5-6-7-19-8(2)10(11(21)23-4)13(12(19)22,14(15,16)17)18-9(3)20/h5-7H2,1-4H3,(H,18,20)

InChI Key

FJDTWYYPPYPQQN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(C1=O)(C(F)(F)F)NC(=O)C)C(=O)OC)C

Origin of Product

United States

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